6-Methyl-2-morpholinoaniline
Description
Contextualization of Aniline (B41778) Derivatives in Contemporary Organic Synthesis
Aniline, the simplest aromatic amine, and its derivatives are cornerstone molecules in the field of organic synthesis. vulcanchem.com The presence of an amino group attached to a phenyl ring renders the molecule highly reactive and amenable to a wide array of chemical transformations. acs.org This reactivity allows chemists to construct more complex molecules and novel materials with tailored properties. acs.orgchemsrc.com
In modern organic synthesis, aniline derivatives are indispensable precursors for a multitude of products across various industries. acs.orgresearchgate.net Their primary industrial application is in the production of methylene (B1212753) dianiline, a key component in the manufacture of polyurethanes. vulcanchem.com Furthermore, they are integral to the synthesis of:
Dyes and Pigments: Aniline is a historic and vital precursor for synthetic dyes, most famously for indigo, the dye responsible for the color of blue jeans. vulcanchem.com
Pharmaceuticals: A vast number of therapeutic agents are synthesized from aniline-based starting materials. A classic example is the synthesis of paracetamol (acetaminophen) from aniline. vulcanchem.com
Polymers and Rubber: Aniline derivatives such as phenylenediamines and diphenylamine (B1679370) are used as antioxidants and vulcanization accelerators in the rubber industry. vulcanchem.comrsc.org
Agrochemicals: The synthesis of many herbicides, pesticides, and fungicides relies on aniline and its derivatives. acs.org
The synthetic utility of anilines is largely derived from the reactivity of the amino group. Key reactions include diazotization, where the amine is converted into a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups, including hydroxyl, cyanide, and halides, through reactions like the Sandmeyer reaction. vulcanchem.com Other fundamental transformations include acylation to form amides, alkylation to produce secondary and tertiary amines, and sulfonation. acs.org The amino group's ability to participate in hydrogen bonding also makes aniline derivatives crucial in the field of supramolecular chemistry. researchgate.net
Significance of the Morpholine (B109124) Moiety in Medicinal and Materials Chemistry Scaffolds
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is recognized as a "privileged structure" in medicinal chemistry. nih.govrroij.com This designation stems from its frequent appearance in a wide range of approved drugs and biologically active molecules. nih.govrroij.com Its incorporation into a molecular scaffold is often a strategic choice to enhance physicochemical, biological, and metabolic properties. nih.govCurrent time information in Bangalore, IN.
In Medicinal Chemistry: The morpholine moiety is valued for several key attributes:
Improved Pharmacokinetics: It can enhance aqueous solubility and metabolic stability. For example, the morpholine group in the anticancer drug gefitinib (B1684475) was added to prolong its plasma half-life. rroij.com
Enhanced Potency and Selectivity: The morpholine ring can form crucial interactions with biological targets, such as kinases, increasing a drug's potency and selectivity. nih.govCurrent time information in Bangalore, IN. It is an integral component of the pharmacophore for many enzyme inhibitors. nih.gov
Versatile Synthetic Handle: The morpholine ring is synthetically accessible and can be readily introduced into molecules as a secondary amine reagent. nih.govrroij.com
Numerous drugs across various therapeutic areas contain the morpholine scaffold, including the antibiotic linezolid (B1675486) and the antiemetic aprepitant. bldpharm.com Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. Current time information in Bangalore, IN.bldpharm.com
In Materials Chemistry: Beyond its medicinal applications, morpholine and its derivatives have significant roles in materials science and industrial processes:
Corrosion Inhibition: Due to its chemical stability and volatility similar to water, morpholine is widely used as a corrosion inhibitor in steam boiler systems and for protecting metals like steel, copper, and zinc. researchgate.netcapes.gov.br
Emulsifying Agents: Morpholine reacts with fatty acids to form soaps that are excellent emulsifiers, used in the formulation of water-resistant waxes and polishes for automobiles and furniture. capes.gov.br
Optical Brighteners: Morpholine derivatives are used as intermediates in the manufacturing of optical brighteners, which are chemical compounds that absorb light in the ultraviolet and violet region and re-emit light in the blue region. rsc.org
Polymer Science: 4-Morpholinoaniline (B114313) is used in formulating specialty polymers to improve their mechanical and thermal properties. googleapis.com
Strategic Importance of 6-Methyl-2-morpholinoaniline as a Versatile Synthetic Intermediate
While extensive research on this compound itself is not widely reported in public literature, its strategic importance can be inferred from the well-established utility of its constituent parts: the substituted aniline core and the morpholine moiety. vulcanchem.com The specific arrangement of a methyl group at the 6-position and a morpholine ring at the 2-position on the aniline scaffold creates a unique electronic and steric profile, positioning it as a potentially valuable, specialized building block in advanced chemical synthesis.
Structural and Chemical Profile: The properties of this compound can be hypothesized based on its structure and data from closely related isomers.
| Property | Value/Information | Source |
| CAS Number | 144187-50-8 | bldpharm.com |
| Molecular Formula | C₁₁H₁₆N₂O | bldpharm.com |
| Molecular Weight | 192.26 g/mol | bldpharm.com |
| SMILES Code | NC1=C(N2CCOCC2)C=CC=C1C | bldpharm.com |
| Physical State | Likely a solid at room temperature (inferred from isomers) | chemicalbook.comchemsrc.com |
Potential Synthetic Pathways: Direct, reported syntheses for this compound are scarce. vulcanchem.com However, established methodologies for creating substituted morpholinoanilines suggest plausible routes:
Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: A common strategy involves the reaction of a suitably substituted nitroaromatic compound with morpholine. rroij.com For this specific isomer, the synthesis could start from 2-fluoro-6-methylnitrobenzene or 2-chloro-6-methylnitrobenzene. The electron-withdrawing nitro group activates the ring for nucleophilic attack by morpholine, displacing the halide. pressbooks.pub The resulting 4-(2-methyl-6-nitrophenyl)morpholine (B13866395) intermediate would then be reduced to the target aniline, typically using catalytic hydrogenation (e.g., with a Palladium-on-carbon catalyst) or metal-based reducing agents like tin(II) chloride. rroij.comacs.org
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction is widely used to form carbon-nitrogen bonds. rsc.orgacs.org A potential synthesis for this compound would involve the palladium-catalyzed coupling of 2-bromo-6-methylaniline (B1334028) with morpholine. This method is known for its high functional group tolerance and is a standard approach for synthesizing complex aniline derivatives. rsc.orgacs.org
Anticipated Applications in Research: Given the properties of its functional groups, this compound is a promising intermediate for several research areas:
Medicinal Chemistry: As a scaffold, it combines the pharmacologically privileged morpholine ring with a substituted aniline. The specific ortho-substitution pattern could be used to fine-tune the steric and electronic properties of derivative compounds, potentially leading to novel kinase inhibitors or other targeted therapeutics. Research on other morpholinoaniline derivatives has shown their potential as anticancer agents and in targeting estrogen receptors. acs.orgtandfonline.com
Materials Science: Morpholinoanilines are used in the development of dyes and specialty polymers. googleapis.com The "6-methyl" substitution could influence properties such as solubility, color, and thermal stability in resulting materials. There is potential for its use in creating photocurable compositions or other advanced materials. googleapis.com
Organic Synthesis: The compound presents two distinct nitrogen nucleophiles—the primary aromatic amine and the tertiary amine within the morpholine ring. The primary amine is more reactive in many standard transformations (e.g., acylation, diazotization), allowing for selective functionalization and the construction of more complex molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-3-2-4-10(11(9)12)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSFGJLUSXBIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methyl 2 Morpholinoaniline
Development and Optimization of Synthetic Routes
The rational design of a synthetic pathway to 6-Methyl-2-morpholinoaniline hinges on the selection of appropriate precursors and reaction conditions that favor high yield, selectivity, and purity. Two primary strategies are considered the most viable: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) Route:
This approach involves the reaction of an aniline (B41778) derivative bearing a good leaving group at the ortho position with morpholine (B109124). For the synthesis of this compound, a suitable precursor would be a 2-halo-6-methylaniline, such as 2-fluoro-6-methylaniline (B1315733) or 2-chloro-6-methylaniline. The fluorine atom is generally the best leaving group for SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.
The mechanism proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of the nucleophile (morpholine) on the carbon atom bearing the leaving group. The presence of an electron-withdrawing group ortho or para to the leaving group would typically be required to stabilize this intermediate and facilitate the reaction. However, in the absence of a strong activating group, harsh reaction conditions such as high temperatures and pressures might be necessary.
A plausible reaction scheme is as follows:
Step 1: Nitration of o-toluidine. The synthesis could commence with the nitration of 2-methylaniline (o-toluidine) to introduce a nitro group, which can later be reduced to the desired amine functionality. This step requires careful control of reaction conditions to favor the formation of 2-methyl-6-nitroaniline (B18888).
Step 2: Halogenation. The resulting 2-methyl-6-nitroaniline can then be subjected to a Sandmeyer reaction to introduce a halogen (e.g., fluorine or chlorine) at the 2-position, yielding a 1-halo-2-methyl-6-nitrobenzene.
Step 3: Nucleophilic Aromatic Substitution. The 1-halo-2-methyl-6-nitrobenzene can then be reacted with morpholine. The nitro group at the ortho position activates the ring for nucleophilic substitution of the halogen by morpholine.
Step 4: Reduction. Finally, the nitro group of the resulting 4-(2-methyl-6-nitrophenyl)morpholine (B13866395) is reduced to an amino group, for instance, by catalytic hydrogenation using palladium on carbon (Pd/C) or with a reducing agent like iron in acidic medium, to yield this compound.
Buchwald-Hartwig Amination Route:
This palladium-catalyzed cross-coupling reaction is a more modern and often more efficient method for the formation of aryl amines. epa.govrsc.org This approach would involve the reaction of a 2-halo-6-methylaniline derivative with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The catalytic cycle of the Buchwald-Hartwig amination generally involves:
Oxidative addition of the aryl halide to the Pd(0) complex.
Formation of a palladium-amide complex upon reaction with the amine and a base.
Reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.
A key advantage of this method is its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than SNAr. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.
The optimization of reaction parameters is critical to maximize the yield and purity of this compound while minimizing side reactions.
| Parameter | SNAr Route Optimization | Buchwald-Hartwig Route Optimization |
| Solvent | Aprotic polar solvents like DMSO, DMF, or NMP are typically used to solvate the Meisenheimer complex. | Anhydrous, deoxygenated solvents such as toluene (B28343), dioxane, or THF are commonly employed. |
| Temperature | Often requires elevated temperatures (100-180 °C) to overcome the activation energy barrier, especially without a strong activating group. | Generally proceeds at lower to moderate temperatures (80-120 °C), depending on the reactivity of the aryl halide and the catalyst system. |
| Base | A non-nucleophilic base like K2CO3 or NaH may be used to deprotonate the morpholine, increasing its nucleophilicity. | A strong, non-nucleophilic base such as NaOtBu, LiHMDS, or K3PO4 is essential to deprotonate the amine and facilitate the catalytic cycle. |
| Catalyst/Ligand | Not applicable. | The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical and requires screening for optimal performance. |
| Reactant Ratio | An excess of morpholine can be used to drive the reaction to completion. | Stoichiometric control is important, with a slight excess of the amine and base often being beneficial. |
Adhering to the principles of green chemistry is increasingly important in modern synthetic chemistry. For the synthesis of this compound, several strategies can be employed:
Atom Economy: The Buchwald-Hartwig amination generally offers better atom economy compared to the multi-step SNAr route that may involve protecting groups and stoichiometric reagents.
Use of Greener Solvents: Exploring the use of more environmentally benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) in the Buchwald-Hartwig reaction could be a greener alternative to traditional solvents like toluene and dioxane.
Catalysis: The use of a highly efficient palladium catalyst at low loadings minimizes waste and energy consumption. Research into reusable, heterogeneous catalysts could further enhance the green credentials of the synthesis.
Energy Efficiency: Optimizing reactions to proceed at lower temperatures, potentially through microwave-assisted heating, can reduce energy consumption.
Purification and Isolation Techniques for Research-Grade Material
Obtaining research-grade this compound with high purity is essential for its subsequent use. A combination of purification techniques would likely be employed:
Extraction: After the reaction, an aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. This involves partitioning the product between an organic solvent and water.
Chromatography: Column chromatography is a standard method for purifying organic compounds. For this compound, silica (B1680970) gel would likely be the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, in a gradient or isocratic elution.
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the differential solubility of the compound and its impurities at different temperatures.
Distillation: If the compound is a high-boiling liquid, vacuum distillation could be used for purification.
The purity of the final product would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Challenges and Future Directions in Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges:
Reaction Conditions: The need for strictly anhydrous and inert conditions for the Buchwald-Hartwig reaction can be challenging to maintain in large reactors.
Regioselectivity: In the synthesis of the precursors, achieving high regioselectivity in reactions such as nitration and halogenation can be difficult, leading to isomeric impurities that are challenging to separate.
Safety: The use of hazardous reagents and high temperatures or pressures requires careful engineering controls and safety protocols in a large-scale setting.
Future research in the scalable synthesis of this compound should focus on:
Development of More Active and Robust Catalysts: The design of next-generation catalysts that are more active, stable, and require lower loadings would reduce costs and improve the efficiency of the Buchwald-Hartwig route.
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate scalability.
Alternative Synthetic Routes: Investigating alternative synthetic pathways that avoid expensive or hazardous reagents would be beneficial. For example, exploring C-H activation methodologies to directly couple morpholine with a 2-methylaniline derivative could represent a more atom-economical and efficient approach.
Chemical Transformations and Reaction Pathways of 6 Methyl 2 Morpholinoaniline
Reactivity of the Primary Amine Functionality
The primary amine group on the aniline (B41778) ring is the most reactive site for many chemical transformations. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-sulfur bonds, which is fundamental to its use as a building block in organic synthesis. The electronic environment of the benzene (B151609) ring, influenced by the electron-donating morpholino group and the methyl group, modulates the reactivity of this primary amine.
The primary amine of 6-methyl-2-morpholinoaniline is a key nucleophile in the construction of various heterocyclic systems. While specific examples starting directly from this compound are not extensively documented in broad literature, the reactivity pattern of closely related morpholinoanilines provides a strong precedent. For instance, compounds like 4-morpholinoaniline (B114313) are utilized in palladium-catalyzed Buchwald-Hartwig amination reactions to synthesize complex N-aryl imidazoles. nih.gov This type of cross-coupling reaction, which forms a carbon-nitrogen bond, is a powerful tool for building substituted heterocycles.
The general strategy involves the reaction of the primary amine with a suitable electrophilic partner that contains the necessary framework for cyclization. This can include reactions with α-haloketones to form imidazoles, β-dicarbonyl compounds to yield pyrazoles, or other bifunctional reagents that enable condensation and subsequent ring closure. The morpholino substituent often enhances the solubility and can influence the biological properties of the resulting heterocyclic products.
The nucleophilic primary amine of this compound readily reacts with isothiocyanates (R-N=C=S) to form N,N'-disubstituted thiourea (B124793) derivatives. This reaction is a straightforward and efficient method for creating compounds with the characteristic thiourea backbone.
A specific example is the reaction of this compound with methyl isothiocyanate. google.com When these two reactants are combined in a suitable solvent such as dichloromethane, a nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate group occurs. The reaction proceeds at room temperature over several days to yield N-methyl-N'-(6-methyl-2-morpholinophenyl)thiourea. google.com This product precipitates from the reaction mixture and can be isolated as a crystalline solid. google.com The synthesis of thioureas is generally high-yielding and benefits from the directness of the amine-isothiocyanate coupling. mdpi.com
Table 1: Synthesis of Thiourea Derivative from this compound
| Reactant 1 | Reactant 2 | Solvent | Product |
| This compound | Methyl isothiocyanate | Dichloromethane | N-methyl-N'-(6-methyl-2-morpholinophenyl)thiourea google.com |
The primary amine functionality of this compound can be converted into a highly reactive isothiocyanate group (-N=C=S). The most common reagent for this transformation is thiophosgene (B130339) (CSCl₂). researchgate.net
The reaction involves treating this compound with thiophosgene in a biphasic system, such as dioxane and water. google.com The reaction is typically performed at low temperatures (0 °C) initially and then allowed to proceed at room temperature. google.com The primary amine attacks the electrophilic carbon of thiophosgene, leading to the formation of an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride to furnish the final isothiocyanate product, 6-methyl-2-morpholinophenyl isothiocyanate. google.comnih.gov This oily product is a versatile intermediate itself, ready for further reactions, such as the synthesis of thioureas or other sulfur-containing heterocycles. google.com
The primary amine of this compound is a precursor for the synthesis of both amidine and guanidine (B92328) derivatives, which are functional groups of significant interest in medicinal chemistry. google.com
The synthesis of guanidines from this compound can be achieved via a multi-step process starting from the corresponding thiourea derivative. google.com For example, N-(6-methyl-2-morpholinophenyl)thiourea, which can be synthesized from the reaction of 6-methyl-2-morpholinophenyl isothiocyanate with ammonia (B1221849), serves as a key intermediate. google.com This thiourea can then be converted into a guanidine. While the patent does not specify the exact reagents for this final conversion, common methods involve activation of the thiourea with agents like methyl iodide to form an S-methylisothiourea intermediate, which is then displaced by an amine to form the guanidine. nih.govlookchemmall.com
Synthesis of Amidines and Guanidines
Mechanistic Pathways of Amidine Formation
Amidine synthesis generally involves the reaction of an amine with an appropriate electrophilic partner, such as a nitrile (Pinner reaction) or a thioimidate. d-nb.info A common modern approach is the multicomponent coupling of an amine, an aldehyde, and an isocyanide. d-nb.infobeilstein-journals.org
A plausible mechanistic pathway for forming an amidine from this compound would involve its reaction with an aldehyde to first form a Schiff base (imine). This imine is then activated by a catalyst, for example, molecular iodine. beilstein-journals.org The activated imine undergoes a nucleophilic attack by an isocyanide to form a nitrilium ion intermediate. A subsequent attack by another molecule of the amine (or a different amine) on this intermediate, followed by a proton transfer or tautomerization, would yield the final α-amino amidine product. d-nb.infobeilstein-journals.org
Mechanistic Pathways of Guanidine Formation
Several synthetic routes lead to guanidines from primary amines. beilstein-journals.orgresearchgate.net A prevalent method involves the guanylation of an amine using a reagent that provides the central carbon atom and the two additional nitrogen atoms of the guanidine core. Common guanylating agents include carbodiimides, cyanamide, or S-methylisothiourea salts. nih.govlookchemmall.comresearchgate.net
One mechanistic pathway begins with the corresponding thiourea derivative, such as N-(6-methyl-2-morpholinophenyl)thiourea. google.com The thiourea is first activated by alkylation on the sulfur atom, typically with methyl iodide, to form a highly reactive S-methylisothiouronium salt. This intermediate is an excellent electrophile. The subsequent addition of an amine (e.g., ammonia or a primary/secondary amine) to the electrophilic carbon of the isothiouronium salt leads to a tetrahedral intermediate. Finally, the elimination of methanethiol (B179389) (CH₃SH) from this intermediate yields the stable, resonance-stabilized guanidinium (B1211019) cation, which upon deprotonation gives the final guanidine product. nih.govlookchemmall.com
Reactions Involving the Aromatic Core of this compound
The reactivity of the aromatic core of this compound is predominantly governed by the electronic effects of its three substituents: the primary amino group (-NH₂), the morpholino group, and the methyl group (-CH₃). Both the amino and morpholino groups are strong activating groups due to the lone pair of electrons on their nitrogen atoms, which can be donated to the aromatic ring through resonance. The methyl group is a weak activating group via an inductive effect.
Electrophilic aromatic substitution (EAS) is a characteristic reaction for electron-rich aromatic systems like anilines. nih.govgoogle.com The rate and regioselectivity of these reactions are dictated by the substituents present on the benzene ring. acs.org In this compound, the amino, morpholino, and methyl groups are all ortho, para-directors. mdpi.commdpi.com
The positions on the aromatic ring available for substitution are C3, C4, and C5. The directing effects of the existing substituents on these positions are as follows:
Amino group (-NH₂ at C1): As the most powerful activating group, it strongly directs incoming electrophiles to its ortho positions (C2 and C6, both blocked) and its para position (C4).
Morpholino group (at C2): This tertiary amine group is also a strong activating, ortho, para-director. It directs incoming electrophiles to its ortho position (C3) and its para position (C5).
Methyl group (at C6): This weak activating group directs incoming electrophiles to its ortho position (C5) and its para position (C3).
The combined influence of these groups leads to a cooperative activation of positions C3 and C5, while the strong para-directing effect of the primary amine activates C4. Therefore, electrophilic attack is anticipated at all three available positions (C3, C4, and C5), with the precise product distribution depending on the nature of the electrophile and reaction conditions. Steric hindrance from the morpholino group may slightly disfavor attack at the C3 position.
| Substituent (Position) | Electronic Effect | Activating/Deactivating | Directing Effect | Favored Positions for EAS |
|---|---|---|---|---|
| Amino (-NH₂, C1) | +R >> -I | Strongly Activating | ortho, para | C4 |
| Morpholino (-N(CH₂CH₂)₂O, C2) | +R > -I | Strongly Activating | ortho, para | C3, C5 |
| Methyl (-CH₃, C6) | +I | Weakly Activating | ortho, para | C3, C5 |
Research on related aniline derivatives has shown that regioselectivity can be controlled through catalysis. For instance, iron(III) catalysts have been used to achieve high ortho-selectivity in the halogenation of N-methylaniline, overriding the typical product distribution. nih.gov Such catalytic systems could potentially be applied to direct electrophiles specifically to the C3 or C5 positions of this compound.
Nucleophilic aromatic substitution (NAS) is generally unfavorable for electron-rich aromatic rings unless they are substituted with potent electron-withdrawing groups, such as nitro groups, which stabilize the negatively charged Meisenheimer complex intermediate. sci-hub.senih.govusp.org Since this compound possesses only electron-donating groups, it is expected to be unreactive toward nucleophiles under standard NAS conditions.
However, studies on the related compound 4-morpholinoaniline have revealed a pathway for NAS under specific conditions. In acidic environments (pH < pKa1), 4-morpholinoaniline can undergo hydrolysis, where water acts as a nucleophile to replace the amino group and form 4-morpholinophenol (B1583850). researchgate.net This reaction is proposed to proceed via an intermediate where the aromatic ring is activated toward nucleophilic attack by protonation of the morpholino or aniline nitrogen. researchgate.net This protonation diminishes the electron-donating capacity of the substituent and makes the ring more electrophilic. A similar acid-catalyzed hydrolysis could be a potential, albeit likely slow, reaction pathway for this compound.
Reactivity and Stability of the Morpholine (B109124) Ring System
The morpholine ring is a saturated heterocycle that is generally stable. d-nb.info Its reactivity in the context of this compound is influenced by its conformation and the electronic nature of the N-aryl substituent.
Like cyclohexane, the morpholine ring adopts a stable chair conformation to minimize torsional and steric strain. The large 6-methyl-2-amino-phenyl group attached to the morpholine nitrogen is sterically demanding and will strongly prefer to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with the hydrogens on the ring.
This preferred conformation has significant implications for the reactivity of the molecule as a whole. With the phenyl group in the equatorial position, the plane of the aromatic ring and the morpholine ring are held in a specific spatial orientation. This can create steric hindrance at the C3 position of the aromatic ring, potentially impeding the approach of bulky electrophiles. Consequently, this conformational preference may enhance the relative reactivity of the less hindered C4 and C5 positions during electrophilic aromatic substitution reactions.
While the morpholine ring is generally robust, specific reactions can achieve its functionalization or cleavage. The ether linkage within the morpholine ring is typically stable but can be cleaved under harsh conditions. More recent and selective methods have been developed for N-aryl morpholines.
Studies have demonstrated a copper-catalyzed oxidative cleavage of the Cα-Cβ bond within the morpholine ring of various N-aryl morpholines. researchgate.net This reaction uses air as the oxidant and proceeds under relatively mild conditions (e.g., 100 °C), transforming the morpholine moiety into an N-formyl-N-aryl-2-aminoethyl formate (B1220265) structure. A similar transformation has also been achieved using photoredox catalysis with visible light at room temperature. google.com These methods represent a key pathway for the selective functionalization and ring-opening of the morpholine system in compounds like this compound. For substituted morpholines, cleavage tends to occur at the less substituted C-C bond. researchgate.net
Detailed Mechanistic Studies of Key Transformations
Detailed mechanistic work has elucidated several key transformations for morpholinoaniline derivatives.
One significant reaction is the electrochemical oxidation of 4-morpholinoaniline. This process leads to the synthesis of N-phenylquinoneimine derivatives. The proposed mechanism is an ECE (electron transfer-chemical reaction-electron transfer) pathway. It begins with the electrochemical oxidation (E) of the aniline to form a radical cation. This is followed by a chemical step (C), such as deprotonation and coupling, and a subsequent electron transfer step (E) or disproportionation to yield the final quinone-diimine product.
Another key transformation is the previously mentioned acid-catalyzed hydrolysis of 4-morpholinoaniline to 4-morpholinophenol (see Section 3.2.2). The proposed mechanism involves the nucleophilic attack of water on the aromatic ring. This attack is facilitated by the protonation of one of the nitrogen atoms, which activates the ring by increasing its electrophilicity. The reaction exhibits pseudo-first-order kinetics and is highly pH-dependent, becoming insignificant at pH values above 2.5 where the aniline nitrogen is deprotonated. researchgate.net
Finally, the mechanism for the copper-catalyzed oxidative C-C bond cleavage of N-aryl morpholines provides a pathway for ring functionalization. researchgate.net While the precise mechanism is complex, it involves the copper catalyst activating the C-H bonds adjacent to the morpholine nitrogen, leading to oxidation and eventual scission of the adjacent C-C bond to form amide products.
Kinetic Analysis of Reaction Rates and Rate-Determining Steps
Electrochemical studies on 4-morpholinoaniline and similar N,N-dialkyl-p-phenylenediamines show that they undergo oxidation coupled with chemical reactions (EC mechanisms). researchgate.net The rates of these follow-up reactions, such as hydrolysis or coupling with nucleophiles, are highly dependent on factors like pH, the structure of the reactants, and the applied potential. researchgate.netcivilica.com
Digital simulation of cyclic voltammograms is a powerful technique used to estimate the observed homogeneous rate constants (k_obs) for the chemical steps that follow electron transfer. researchgate.net While specific values for this compound are unavailable, the table below presents data for related compounds to illustrate the typical range of these constants.
Interactive Data Table: Kinetic Data for Reactions of Morpholinoaniline Analogs
| Compound | Reaction Type | Nucleophile/Condition | Observed Rate Constant (k_obs) | Method of Determination | Reference |
|---|---|---|---|---|---|
| 4-Morpholinoaniline | Hydrolysis | pH < 1.8 | Pseudo-first order kinetics observed | Spectrophotometric Titration | ku.edu |
| 4-Morpholinoaniline | Electrochemical Oxidation | Barbituric Acid | k_obs values estimated | Digital Simulation of Cyclic Voltammograms | researchgate.net |
| 2,5-Diethoxy-4-morpholinoaniline | Electrochemical Oxidation | Arylsulfinic Acids | Rate depends on applied potential | Cyclic Voltammetry |
For this compound, the ortho-arrangement of the amino and morpholino groups, along with the adjacent methyl group, would be expected to introduce significant steric hindrance. This could decrease the rate of reactions involving nucleophilic attack at the ring or dimerization compared to the less hindered 4-morpholinoaniline. Conversely, the combined electron-donating effects of the substituents would likely lower the oxidation potential, potentially increasing the rate of the initial electron-transfer step.
Identification and Characterization of Reaction Intermediates
The chemical transformations of morpholinoanilines are characterized by the formation of highly reactive intermediates. researchgate.net Extensive research, combining experimental techniques like cyclic voltammetry with theoretical DFT calculations, has identified quinonediimines as the key intermediates in the oxidation of p-diamine derivatives like 4-morpholinoaniline. researchgate.netresearchgate.net
The generally accepted mechanism involves an initial two-electron, two-proton oxidation of the aniline derivative to form an electrophilic p-quinonediimine. researchgate.net This intermediate is unstable and its fate is determined by the reaction conditions. researchgate.net
In acidic media (low pH): The quinonediimine intermediate is susceptible to hydrolysis, leading to the formation of a corresponding p-benzoquinone. researchgate.netcivilica.com
In neutral or intermediate pH: The quinonediimine can act as an electrophile in a Michael addition reaction. It can react with unoxidized parent molecules, leading to dimerization or trimerization. researchgate.netresearchgate.net
In the presence of nucleophiles: The quinonediimine readily reacts with various nucleophiles (e.g., sulfinic acids, barbituric acid, thiols) to form new substituted products. researchgate.net
For this compound, oxidation is expected to proceed via an analogous pathway, leading to the formation of a corresponding ortho-quinonediimine intermediate. The structure and subsequent reactivity of this intermediate would be influenced by the substitution pattern. The ortho-quinonoid structure is generally more reactive than its para-isomer. The presence of the methyl group may sterically hinder some reaction pathways, such as dimerization, while potentially influencing the regioselectivity of nucleophilic attack.
The characterization of these transient species is challenging due to their short lifetimes. Their existence is often inferred from the final products and supported by electrochemical data (e.g., cyclic voltammetry showing follow-up reactions) and computational modeling (e.g., DFT calculations of intermediate structures and reaction thermodynamics). researchgate.net
Interactive Data Table: Intermediates in Morpholinoaniline Reactions
| Precursor | Intermediate Type | Method of Generation | Subsequent Reaction Pathways | Characterization Method | Reference |
|---|---|---|---|---|---|
| 4-Morpholinoaniline | p-Quinonediimine | Electrochemical Oxidation | Hydrolysis, Trimerization, Michael Addition | Cyclic Voltammetry, DFT Calculations | researchgate.netresearchgate.net |
| 2,5-Diethoxy-4-morpholinoaniline | p-Quinonediimine | Electrochemical Oxidation | Hydrolysis, Michael Addition with Sulfinic Acids | Cyclic Voltammetry, Controlled-Potential Coulometry | scilit.com |
Theoretical and Computational Studies of 6 Methyl 2 Morpholinoaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of 6-Methyl-2-morpholinoaniline. These calculations provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its chemical behavior.
The electronic architecture of this compound is defined by its molecular orbitals, charge distribution, and electrostatic potential surface. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen of the amino group, due to the electron-donating nature of both the methyl and morpholino substituents.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In this map, electron-rich areas, which are potential sites for electrophilic attack, are typically colored red, while electron-poor regions, susceptible to nucleophilic attack, are colored blue. For this compound, the MEP would likely show a negative potential (red) around the nitrogen atom of the morpholine (B109124) group and the amino group, while the hydrogen atoms of the amino group would exhibit a positive potential (blue).
Natural Bond Orbital (NBO) analysis is used to quantify the charge distribution on each atom. This analysis provides a more detailed view than the MEP map, assigning specific numerical charges to each atom based on the calculated electron density. semanticscholar.org Such calculations for substituted anilines have shown that electron-donating groups increase the negative charge on the amino nitrogen. afit.edu
Illustrative NBO Charges for this compound
The following table presents hypothetical Natural Bond Orbital (NBO) charges calculated at the B3LYP/6-311G** level of theory. These values are illustrative and based on trends observed for structurally similar molecules. afit.edu
| Atom | Calculated NBO Charge (a.u.) |
| N (Anilino) | -0.450 |
| C (Aromatic Ring) | -0.200 to +0.150 |
| N (Morpholino) | -0.380 |
| O (Morpholino) | -0.550 |
| H (Amino) | +0.350 |
| C (Methyl) | -0.600 |
Computational methods can accurately predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. sci-hub.seresearchgate.net
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netmodgraph.co.uk For this compound, the aromatic protons are expected to show complex splitting patterns. The electron-donating effects of the amino and methyl groups would typically shift the ortho and para protons upfield (to lower ppm values) relative to benzene (B151609) (7.3 ppm). wisc.edu Theoretical calculations for related substituted anilines have shown good correlation with experimental shifts. modgraph.co.ukukm.my
IR Spectroscopy: Theoretical calculations of infrared (IR) vibrational frequencies can help assign the absorption bands observed in an experimental spectrum. wiley.commlsu.ac.in Key vibrational modes for this compound would include the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C-N and C-O stretching of the morpholine ring. researchgate.netlibretexts.org DFT calculations, often with scaling factors, can reproduce experimental vibrational spectra with high accuracy. acs.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions that correspond to UV-Vis absorption spectra. faccts.deazooptics.com Aromatic amines like aniline exhibit π→π* transitions. libretexts.org The presence of the methyl and morpholino groups on the aniline ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted aniline. researchgate.net TD-DFT calculations can predict the λ_max and the oscillator strength of these transitions, providing insight into the color and electronic properties of the molecule. doi.org
Illustrative Predicted Spectroscopic Data for this compound
This table provides hypothetical spectroscopic parameters calculated using DFT methods (B3LYP/6-31G(d) for IR/UV-Vis, GIAO for NMR). These are representative values based on published data for similar compounds. wisc.eduresearchgate.netresearchgate.net
| Parameter | Predicted Value |
| ¹H NMR (δ, ppm) | Aromatic H: 6.5-7.2, Morpholino H: 2.8-3.8, Methyl H: 2.2 |
| ¹³C NMR (δ, ppm) | Aromatic C: 115-150, Morpholino C: 45-68, Methyl C: 18 |
| IR (ν, cm⁻¹) | N-H stretch: 3450, 3360; C-N stretch: 1320; C-O-C stretch: 1115 |
| UV-Vis (λ_max, nm) | π→π*: 255, 305 |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
DFT is a cornerstone for investigating chemical reactions, allowing researchers to map out entire reaction pathways, identify intermediate structures, and calculate energy barriers.
By applying DFT methods, it is possible to model the mechanism of chemical reactions involving this compound. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. For instance, in electrophilic aromatic substitution reactions, DFT calculations can model the formation of the sigma complex intermediate and the subsequent transition states. tsijournals.comresearchgate.net Studies on rhodium-catalyzed C-H activation of aniline derivatives have used DFT to elucidate complex multi-step mechanisms, calculating the energies of all intermediates and transition states to determine the most favorable pathway. acs.org
Molecules with rotatable bonds, like this compound, can exist in multiple conformations. The steric hindrance between the ortho-methyl group and the bulky morpholino group likely restricts the rotation around the C-N bonds. A conformational analysis using DFT can identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers to rotation between different conformations. afit.edu Studies on ortho-substituted anilines and acetanilides have shown that both substituent effects and solvent interactions play a crucial role in determining the preferred conformation. nih.govcdnsciencepub.com Understanding the conformational landscape is essential as the reactivity and spectroscopic properties of the molecule can be conformation-dependent.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in a static, gas-phase environment, molecular dynamics (MD) simulations provide a way to study their dynamic behavior over time, often including the explicit effects of solvent molecules. ucsf.edunih.gov
MD simulations treat atoms as classical particles and use a force field to describe the interactions between them. For this compound, an MD simulation in a solvent like water or methanol (B129727) could reveal how solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken over time. researchgate.net Such simulations are crucial for understanding solvent effects on conformational stability and reactivity. kyushu-u.ac.jp For example, studies on aniline in hydroxylic solvents have used a combination of MD simulations and TD-DFT calculations to successfully reproduce experimental absorption spectra, showing how solvent binding to the amino group causes shifts in the electronic transitions. researchgate.netkyushu-u.ac.jp This approach could be applied to this compound to understand how its solubility and reactivity are influenced by different solvent environments.
Advanced Spectroscopic and Structural Elucidation of 6 Methyl 2 Morpholinoaniline and Its Derivatives
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. For 6-Methyl-2-morpholinoaniline, ¹H and ¹³C NMR spectroscopy provide the initial framework for its structural backbone. The chemical shifts (δ) in the ¹H NMR spectrum are anticipated to be in distinct regions characteristic of the aromatic, morpholine (B109124), and methyl protons. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.1-2.3 | ~18-20 |
| Morpholine (-CH₂-N-) | ~2.8-3.0 | ~50-55 |
| Morpholine (-CH₂-O-) | ~3.7-3.9 | ~66-68 |
| Aromatic (C3-H) | ~6.7-6.9 | ~115-120 |
| Aromatic (C4-H) | ~6.9-7.1 | ~120-125 |
| Aromatic (C5-H) | ~6.6-6.8 | ~118-122 |
| Amino (NH₂) | ~3.5-4.5 (broad) | - |
| Aromatic (C1-NH₂) | - | ~140-145 |
| Aromatic (C2-Morpholine) | - | ~135-140 |
| Aromatic (C6-CH₃) | - | ~125-130 |
Note: These are predicted values based on data from analogous structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment
While 1D NMR provides essential information, complex structures often necessitate two-dimensional (2D) NMR techniques for complete assignment.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. spectroscopyonline.com For this compound, COSY would reveal correlations between the vicinal aromatic protons (H3, H4, and H5) and within the morpholine ring's ethylenedioxy bridge. spectroscopyonline.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. princeton.educolumbia.edu An HSQC spectrum would definitively link each proton signal of the methyl, morpholine, and aromatic moieties to its corresponding carbon atom, confirming the assignments made from 1D spectra. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining spatial proximity between protons. princeton.edu In this compound, NOESY could reveal through-space interactions between the methyl protons and the H5 proton of the aromatic ring, as well as between the morpholine protons and the H3 proton, providing insights into the preferred conformation of the molecule. ipb.pt
Dynamic NMR for Conformational Exchange Studies
The bond between the aniline (B41778) nitrogen and the C2 carbon of the benzene (B151609) ring, as well as the morpholine ring itself, can exhibit restricted rotation and conformational flexing. Dynamic NMR (DNMR) is a powerful technique to study these dynamic processes. numberanalytics.com By recording NMR spectra at various temperatures, one can observe changes in the line shape of the signals. unibas.it For this compound, the presence of the bulky morpholine group at the ortho position to the methyl group could lead to hindered rotation around the C-N bond. researchgate.net At low temperatures, this could result in the appearance of distinct signals for different rotational isomers (rotamers). As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the fast exchange limit. unibas.it Analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers (activation parameters) for the conformational exchange. numberanalytics.com
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). mit.edu This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₁₁H₁₆N₂O), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Expected HRMS Data for this compound:
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₁₇N₂O⁺ | 193.1335 |
| [M+Na]⁺ | C₁₁H₁₆N₂ONa⁺ | 215.1155 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. researchgate.netnih.gov For this compound, key fragmentation pathways would likely involve the cleavage of the morpholine ring, loss of the methyl group, and cleavages around the aniline core. The analysis of these fragmentation patterns is crucial for confirming the connectivity of the different structural units. researchgate.netsapub.org
Plausible Fragmentation Pathways for [M+H]⁺ of this compound:
Loss of the morpholine ring: A characteristic fragmentation would be the cleavage of the C-N bond connecting the morpholine to the aniline ring.
Fragmentation within the morpholine ring: Cleavage of the morpholine ring itself can lead to characteristic losses, such as the loss of ethylene (B1197577) oxide.
Loss of the methyl group: The expulsion of a methyl radical (•CH₃) from the molecular ion is another possible fragmentation route.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. gatewayanalytical.com These two techniques are often complementary. spectroscopyonline.comresearchgate.net
FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O-C stretching of the morpholine ether linkage. gatewayanalytical.com
Raman Spectroscopy: The Raman spectrum would also show these characteristic vibrations, but with different relative intensities. Aromatic ring vibrations and C-C backbone stretches are often strong in Raman spectra. researchgate.net
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (amine) | ~3450-3300 (two bands) | Weak |
| C-H Stretch (aromatic) | ~3100-3000 | Strong |
| C-H Stretch (aliphatic) | ~2980-2850 | Strong |
| C=C Stretch (aromatic) | ~1620-1580, ~1500 | Strong |
| N-H Bend (amine) | ~1650-1580 | Medium |
| C-N Stretch (aromatic) | ~1340-1250 | Medium |
| C-O-C Stretch (ether) | ~1150-1085 (asymmetric) | Medium |
Assignment of Characteristic Vibrational Modes for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups within the this compound molecule. The vibrational spectrum is characterized by distinct bands corresponding to the stretching and bending modes of its constituent parts: the aniline ring, the amino group, the methyl substituent, and the morpholine moiety.
The primary amino (-NH₂) group gives rise to characteristic stretching vibrations. Typically, primary aromatic amines exhibit two bands in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. core.ac.uk The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 3100–3000 cm⁻¹ and 2975–2850 cm⁻¹ regions, respectively. The aliphatic C-H stretches from the morpholine ring also appear in the 2950-2800 cm⁻¹ range. spectroscopyonline.com
The "fingerprint region" below 1650 cm⁻¹ is dense with information. The C=C stretching vibrations of the aromatic ring typically appear in the 1620–1450 cm⁻¹ range. iiconservation.org The N-H scissoring (bending) vibration is found near 1620 cm⁻¹. core.ac.uk The morpholine ring introduces specific vibrations, most notably the C-O-C asymmetric stretching mode, which is typically strong and found around 1115 cm⁻¹. The C-N stretching vibrations for the aromatic amine and the tertiary amine of the morpholine ring are expected in the 1360–1250 cm⁻¹ region.
A detailed assignment of these characteristic vibrational modes is crucial for confirming the molecular structure. These assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies with high accuracy. nih.govscholarsresearchlibrary.com
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric N-H Stretch | Primary Amine (-NH₂) | ~3450 |
| Symmetric N-H Stretch | Primary Amine (-NH₂) | ~3350 |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl, Morpholine | 2975 - 2800 |
| C=C Ring Stretch | Benzene Ring | 1620 - 1450 |
| N-H Scissoring | Primary Amine (-NH₂) | ~1620 |
| C-N Stretch | Aryl Amine, Morpholine | 1360 - 1250 |
| C-O-C Asymmetric Stretch | Morpholine Ether | ~1115 |
Conformational Insights from Vibrational Signatures
Vibrational spectroscopy can also offer insights into the conformational preferences of the molecule, particularly concerning the orientation of the morpholine ring relative to the aniline plane. The rotation around the C-N single bond connecting the morpholine ring to the aniline ring can lead to different conformers. These conformational isomers, while potentially rapidly interconverting in solution, may exhibit subtle but distinct differences in their vibrational spectra. auremn.org.br
The steric hindrance introduced by the adjacent methyl group likely influences the dihedral angle between the morpholine ring and the aromatic ring. This can affect the coupling of vibrational modes between the two ring systems. For instance, the position and intensity of the C-N stretching band and certain ring deformation modes could be sensitive to conformational changes. memphis.edu By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation in the gas phase or in different solvents. unibo.it Low-temperature matrix isolation experiments coupled with IR spectroscopy can be a powerful tool to "freeze" and study individual conformers. memphis.edu
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the substituted benzene ring. The absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org
For this molecule, two main types of electronic transitions are expected:
π → π* transitions: These involve the excitation of electrons from the bonding π orbitals of the aromatic system to the anti-bonding π* orbitals. These transitions are typically high in intensity and are responsible for the main absorption bands in aromatic compounds. libretexts.org
n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an anti-bonding π* orbital of the aromatic ring. These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. libretexts.orguzh.ch
The aniline moiety itself is a chromophore. The addition of the methyl group (-CH₃), the primary amino group (-NH₂), and the morpholino group act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum (λmax). units.it Both the amino and morpholino groups, being electron-donating, cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the benzene π → π* transitions. The methyl group also contributes a small bathochromic shift. The combined effect of these substituents results in a λmax at a significantly longer wavelength than that of unsubstituted benzene.
Table 2: Expected UV-Vis Absorption Data
| Compound | Chromophore/Auxochromes | Expected λmax (nm) (π → π) | Transition Type |
| Benzene | Benzene Ring | ~255 | π → π |
| Aniline | -NH₂ on Benzene | ~280 | π → π |
| This compound | -NH₂, -CH₃, -Morpholino on Benzene | >280 | π → π, n → π* |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov This technique provides precise coordinates for each atom, from which bond lengths, bond angles, and dihedral angles can be calculated.
Precise Determination of Bond Lengths, Angles, and Dihedral Angles
A single-crystal X-ray diffraction study of this compound would yield the exact geometry of the molecule as it exists in the crystal lattice. This includes:
Bond Lengths: The C-C bond lengths within the aromatic ring would be expected to be intermediate between single and double bonds, around 1.39 Å. The C-N bond connecting the aniline nitrogen to the ring would be shorter than a typical C-N single bond due to partial double bond character. The C-N and C-O bonds within the morpholine ring would exhibit standard single bond lengths.
Bond Angles: The angles within the benzene ring would be close to 120°. The geometry around the exocyclic amino nitrogen would be trigonal pyramidal. The morpholine ring is expected to adopt a stable chair conformation.
Dihedral Angles: A key parameter would be the dihedral angle between the plane of the aniline ring and the mean plane of the morpholine ring. This angle is dictated by the balance between electronic effects (conjugation) and steric hindrance from the ortho-methyl group.
Table 3: Representative Expected Molecular Geometry Parameters
| Parameter | Atoms Involved | Expected Value |
| Bond Length | Aromatic C-C | ~1.39 Å |
| Bond Length | Aromatic C-N (Aniline) | ~1.40 Å |
| Bond Length | Aliphatic C-N (Morpholine) | ~1.47 Å |
| Bond Length | Aliphatic C-O (Morpholine) | ~1.43 Å |
| Bond Angle | C-C-C (Aromatic) | ~120° |
| Bond Angle | C-O-C (Morpholine) | ~111° |
| Conformation | Morpholine Ring | Chair |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a network of intermolecular interactions. For this compound, the prominent functional groups suggest the formation of specific interactions:
Hydrogen Bonding: The primary amino group (-NH₂) is an excellent hydrogen bond donor. The morpholine oxygen atom and the nitrogen atom of the amino group itself can act as hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure is stabilized by intermolecular N-H···O or N-H···N hydrogen bonds, potentially forming dimers or extended chains. nih.gov
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the rings of adjacent molecules align in either a face-to-face or offset fashion. ntu.ac.uk
Applications of 6 Methyl 2 Morpholinoaniline As an Advanced Organic Synthetic Intermediate
Role as a Building Block for Complex Nitrogen-Containing Heterocyclic Scaffolds
Nitrogen-containing heterocycles are cornerstones of medicinal chemistry and materials science. The unique arrangement of a reactive primary amine ortho to a morpholine (B109124) group, coupled with the electronic influence of the methyl group, positions 6-Methyl-2-morpholinoaniline as a promising precursor for a variety of complex heterocyclic systems.
Synthesis of Advanced Polycyclic and Fused Ring Systems
The synthesis of polycyclic and fused ring systems is a significant endeavor in organic chemistry, often leading to the discovery of novel therapeutic agents and functional materials. nih.govhealthandenvironment.org While direct examples involving this compound are not prevalent in the literature, its structure suggests its utility in classic cyclization reactions. For instance, the primary amino group is well-suited for reactions like the Skraup or Doebner-von Miller syntheses to form quinoline-based structures. Furthermore, reactions leading to fused heterocycles such as quinazolines, which can be synthesized from 2-amino-substituted anilines, represent a potential application for this compound. sciex.commdpi.com The presence of the morpholine and methyl groups would be expected to influence the regioselectivity of these cyclizations and the properties of the resulting polycyclic systems. Research into ruthenium-catalyzed synthesis of fused heterocycle-pyridinones from heterocyclic amides and alkynes could also be extended to derivatives of this compound. rsc.org
Development of Novel Structural Motifs in Organic Synthesis
The development of novel structural motifs is crucial for expanding the diversity of chemical space. The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a tertiary amine within the morpholine ring, allows for sequential or selective reactions. This could be exploited in cascade reactions to build complex, three-dimensional structures. For example, after an initial reaction at the primary amine, the morpholine nitrogen could participate in a subsequent intramolecular cyclization. The steric hindrance provided by the ortho-methyl group could also be a valuable tool for controlling stereoselectivity in certain synthetic transformations. The synthesis of fused heterocyclic compounds through transition metal-catalyzed cyclizations is a rapidly growing field, and substrates like this compound are prime candidates for such investigations. sioc-journal.cn
Precursor in Ligand Design for Organometallic and Coordination Chemistry
The design of ligands is central to the development of new catalysts and functional materials. The nitrogen atoms in this compound make it an interesting candidate for the synthesis of N-donor ligands.
Synthesis of Novel N-Donor Ligands
The primary amine and the morpholine nitrogen in this compound can both act as donor sites, potentially allowing it to function as a bidentate ligand. savemyexams.comlibretexts.org Modification of the primary amine through Schiff base condensation with various aldehydes or ketones could lead to a range of multidentate ligands with tunable steric and electronic properties. Such ligands are valuable in coordination chemistry and catalysis. ossila.com For instance, Schiff bases derived from salicylaldehyde (B1680747) and its derivatives are known to form stable complexes with various transition metals. ossila.com The specific substitution pattern of this compound would likely impart unique coordination properties to the resulting metal complexes.
Exploration of Coordination Modes with Transition Metal Centers
The coordination of this compound or its derivatives to transition metals could result in complexes with interesting geometries and catalytic activities. The two nitrogen donors could coordinate to a single metal center, forming a stable chelate ring. Alternatively, they could bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. The steric bulk of the methyl group and the morpholine ring would play a significant role in determining the coordination geometry and the stability of the resulting complexes. rsc.org The coordination chemistry of such ligands with metals like palladium, copper, and nickel could be explored for applications in cross-coupling reactions, oxidation catalysis, or materials science. rsc.orgnajah.edu
Integration into Polymer and Materials Science
Morpholinoanilines have been suggested as potential monomers for the synthesis of functional polymers. vulcanchem.com The diamine nature of this compound, after suitable modification, or its inherent reactivity could be leveraged in polymer synthesis.
Synthesis of Monomers for Specialty Polymer Development
The bifunctional nature of this compound, possessing both a primary amine and a tertiary amine within a sterically influenced aromatic system, makes it a prime candidate for the synthesis of novel monomers. These monomers are subsequently used in the production of specialty polymers like polyamides and polyimides, which are known for their exceptional thermal stability and mechanical strength. vt.edu
The synthesis of these polymers often involves a step-growth polymerization or polycondensation reaction. For instance, in the creation of polyamides, a dicarboxylic acid can be reacted with the diamine functionality of a monomer derived from this compound. rasayanjournal.co.in The Yamazaki-Higashi phosphorylation method is one such direct polycondensation technique that can be employed. researchgate.net This method uses condensing agents like triphenyl phosphite (B83602) and pyridine (B92270) to facilitate the reaction between diacids and diamines. researchgate.net
Similarly, for polyimide synthesis, a common route is the two-step method involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edudakenchem.com The reactivity of the diamine monomer is a crucial factor in these polymerization processes. The presence of the methyl and morpholino groups on the aniline (B41778) ring of this compound can influence the nucleophilicity of the amine groups and the solubility of the resulting polymers. nih.gov
The incorporation of the morpholine moiety is particularly noteworthy as it can impart desirable characteristics to the final polymer, such as improved solubility in organic solvents and altered thermal properties. The specific substitution pattern on the aromatic ring also plays a critical role in determining the final properties of the polymer, including its glass transition temperature and thermal stability. nih.gov
Table 1: Polymer Synthesis Methods Utilizing Amine-Containing Monomers
| Polymer Type | Synthesis Method | Key Reactants | Common Solvents |
| Polyamides | Direct Polycondensation (Yamazaki-Higashi) | Dicarboxylic acids, Diamines | N-methyl-2-pyrrolidone (NMP), Pyridine |
| Polyimides | Two-Step Method | Dianhydrides, Diamines | Polar aprotic solvents (e.g., DMAc, DMF) |
This table summarizes common polymerization methods where monomers derived from compounds like this compound could be utilized.
Incorporation into Supramolecular Architectures and Self-Assembled Systems
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of multiple molecular components through non-covalent interactions. bbau.ac.in These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. rug.nl The unique structural features of this compound make it an attractive building block, or "tecton," for the construction of such supramolecular architectures. rug.nl
The aniline and morpholine groups can participate in hydrogen bonding, a key driving force in molecular self-assembly. rug.nlresearchgate.net The aromatic ring can engage in π-π stacking interactions with other aromatic systems. bbau.ac.in By strategically designing molecules that incorporate the this compound scaffold, it is possible to direct the formation of specific, well-defined supramolecular structures.
For example, derivatives of 2-morpholinoaniline (B1348958) have been used in the synthesis of N(H)-, S-, and S,S-substituted-1,4-naphthoquinones. researchgate.net The study of these molecules revealed the formation of one-dimensional chains through classical and non-classical hydrogen bonds. researchgate.net This demonstrates the potential of the morpholinoaniline core to guide the self-assembly of molecules into ordered, higher-dimensional structures.
The ability to control the assembly of molecules is crucial for the development of new materials with novel functions. Self-assembled systems based on specifically designed organic molecules can lead to the creation of molecular capsules, liquid crystals, and other complex functional materials. rug.nl The precise arrangement of molecules in these systems, dictated by the non-covalent interactions of their constituent parts, is fundamental to their emergent properties.
Table 2: Key Interactions in Supramolecular Assembly
| Interaction Type | Description | Potential Role of this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The N-H of the aniline and the oxygen and nitrogen of the morpholine can act as hydrogen bond donors and acceptors. researchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The substituted benzene (B151609) ring can participate in stacking with other aromatic moieties. bbau.ac.in |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The overall molecular structure contributes to these general attractive forces. rug.nl |
This table outlines the primary non-covalent interactions that can be leveraged when incorporating this compound into supramolecular systems.
Future Research Directions and Unexplored Potential of 6 Methyl 2 Morpholinoaniline
Development of Chemo- and Regioselective Synthesis Strategies for Complex Derivatives
The development of sophisticated synthetic methodologies is paramount to exploring the full potential of 6-Methyl-2-morpholinoaniline. Future research will likely focus on creating complex derivatives with high precision, targeting specific chemical properties and biological activities.
A primary area of investigation will be the chemo- and regioselective functionalization of the aniline (B41778) ring and the morpholine (B109124) moiety. Given the directing effects of the amino and methyl groups on the aromatic ring, electrophilic aromatic substitution reactions could be finely tuned to introduce a variety of functional groups at specific positions. Research into optimizing reaction conditions, such as temperature, catalysts, and solvent systems, will be crucial for controlling the regioselectivity of these transformations.
Furthermore, the development of novel catalytic systems, including transition metal catalysts, could enable a broader range of cross-coupling reactions. Methodologies like the Buchwald-Hartwig and Suzuki couplings could be adapted to introduce diverse aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space of accessible derivatives. The inherent chirality of some of these potential products also opens avenues for asymmetric synthesis, leading to enantiomerically pure compounds with potentially distinct biological activities.
A prospective area of research involves the modification of the morpholine ring. Ring-opening and subsequent functionalization could lead to novel acyclic derivatives with unique conformational properties. Conversely, the introduction of substituents on the morpholine ring itself could modulate the compound's solubility, lipophilicity, and steric profile.
Investigation of Photochemical and Electrochemical Reactivity Pathways
The response of this compound to light and electrical stimuli represents a significant and largely unexplored research frontier. Understanding its photochemical and electrochemical behavior could pave the way for novel applications in materials science and synthetic chemistry.
Photochemical Reactivity: The aniline moiety suggests a rich photochemical landscape. Like other aniline derivatives, this compound may undergo photo-oxidation or photo-isomerization upon exposure to specific wavelengths of light. Future studies could investigate the formation of radical cations and other transient species under photochemical conditions. The presence of the morpholine group could influence the stability and subsequent reaction pathways of these intermediates. Time-resolved spectroscopy and computational modeling will be invaluable tools for elucidating these complex mechanisms. The potential for photocatalytic applications, where this compound could act as a photosensitizer or a substrate in light-driven reactions, is another promising avenue.
Electrochemical Reactivity: The electrochemical oxidation of aniline and its derivatives has been a subject of considerable study, often leading to the formation of conductive polymers. Investigating the electrochemical behavior of this compound could reveal its potential as a monomer for novel polymeric materials with tailored electronic properties. Cyclic voltammetry and other electrochemical techniques can be employed to determine its oxidation and reduction potentials and to study the mechanism of electropolymerization. The methyl and morpholino substituents are expected to influence the electronic properties and morphology of the resulting polymer. Furthermore, the electrochemical generation of reactive intermediates could be harnessed for electrosynthesis, providing a green and efficient method for producing novel derivatives.
Application in Flow Chemistry and Microreactor Technologies for Enhanced Synthesis
The translation of synthetic protocols for this compound and its derivatives to continuous flow systems and microreactors offers significant advantages in terms of efficiency, safety, and scalability. rsc.org This modern approach to chemical synthesis is particularly well-suited for optimizing reaction conditions and exploring novel reaction pathways.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. acs.org For the synthesis of this compound derivatives, this could mean better control over regioselective functionalization and a reduction in byproduct formation. The enhanced heat and mass transfer in microreactors can also enable the use of highly reactive intermediates and exothermic reactions that are difficult to control in traditional batch processes. acs.org
Future research in this area will involve the design and fabrication of microfluidic devices specifically tailored for the synthesis and modification of this compound. The integration of in-line purification and analysis techniques would allow for high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for biological evaluation. The development of immobilized catalysts and reagents within these microreactors could further enhance the sustainability and efficiency of the synthetic processes.
Computational-Aided Design of Novel Derivatives with Tunable Reactivity Profiles
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, computational-aided design can be employed to predict the reactivity and properties of novel derivatives, thereby guiding synthetic efforts.
Density functional theory (DFT) and other quantum chemical methods can be used to calculate various molecular descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. These calculations can provide insights into the electronic structure and reactivity of this compound and its potential derivatives. For instance, the calculated HOMO-LUMO gap can be correlated with the compound's electrochemical and photochemical stability.
Molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed to design derivatives with specific biological targets in mind. By modeling the interactions between potential derivatives and the active site of a target protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. This in silico screening approach can significantly reduce the time and resources required for drug discovery.
Furthermore, computational methods can be used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of novel derivatives, aiding in their characterization. The combination of computational prediction and experimental validation will be a key strategy for efficiently exploring the vast chemical space of this compound derivatives.
Exploration of Solid-State Chemical Reactions and Transformations Involving this compound
The study of chemical reactions in the solid state offers a unique and often environmentally friendly alternative to traditional solution-phase chemistry. The crystalline structure of a molecule can pre-organize reactants, leading to highly specific and efficient transformations.
Future research could explore the solid-state reactivity of this compound, both as a single component and in co-crystals with other molecules. Techniques such as mechanochemistry (grinding or milling) and vapor-solid reactions could be employed to induce chemical transformations. The investigation of solid-state photochemistry and thermochemistry could reveal novel reaction pathways that are not accessible in solution.
The formation of co-crystals of this compound with other organic molecules could be used to tune its physical properties, such as melting point and solubility, and to control its solid-state reactivity. X-ray diffraction will be a critical tool for characterizing the crystal structures of these materials and for understanding the relationship between structure and reactivity. The potential for solid-state polymerization of this compound to form well-ordered polymeric materials is another exciting area for future exploration.
Q & A
Q. What are the key considerations for synthesizing 6-Methyl-2-morpholinoaniline with high purity?
Methodological Answer:
- Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to minimize byproducts. For example, morpholine derivatives often require controlled nucleophilic substitution conditions to preserve stereochemistry .
- Step 2 : Use spectroscopic validation (¹H/¹³C NMR, FT-IR) to confirm functional groups. Chromatographic techniques (HPLC, GC-MS) are critical for purity assessment (>98% by area normalization).
- Challenge : Morpholinoaniline derivatives may form regioisomers; TLC monitoring during synthesis is advised to isolate intermediates.
Q. How can researchers characterize the electronic properties of this compound for mechanistic studies?
Methodological Answer:
- Step 1 : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution, focusing on the morpholine ring’s electron-donating effects on the aniline moiety.
- Step 2 : Experimental validation via cyclic voltammetry to measure redox potentials, correlating with computational predictions.
- Data Interpretation : Compare Hammett substituent constants (σ) to predict reactivity in coupling reactions .
Q. What analytical methods are recommended for detecting trace impurities in this compound?
Methodological Answer:
- Step 1 : Use UPLC-PDA with a C18 column (1.7 µm particle size) for high-resolution separation. Gradient elution (0.1% formic acid in acetonitrile/water) enhances sensitivity for low-abundance impurities.
- Step 2 : Employ HRMS (Q-TOF) to identify impurities at ppm levels. For example, chlorinated byproducts may arise from incomplete substitution during synthesis .
- Validation : Follow ICH Q3A guidelines for impurity profiling, ensuring ≤0.15% for any unspecified impurity .
Advanced Research Questions
Q. How can researchers resolve contradictions in the biological activity data of this compound across studies?
Methodological Answer:
- Step 1 : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. For example, inconsistent cytotoxicity results may stem from cell-line variability (e.g., HepG2 vs. HEK293) .
- Step 2 : Use meta-analysis to pool data across studies. Weighted regression models can account for confounding variables (e.g., solvent DMSO’s cytotoxicity at >0.1% v/v) .
- Case Example : If Study A reports IC₅₀ = 10 µM and Study B reports IC₅₀ = 50 µM, evaluate differences in assay conditions (e.g., incubation time, serum concentration) .
Q. What experimental designs are optimal for studying the time-dependent degradation of this compound under physiological conditions?
Methodological Answer:
- Step 1 : Use longitudinal panel designs with multiple time points (e.g., 0h, 24h, 72h) to track degradation kinetics. Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer .
- Step 2 : Apply structural equation modeling (SEM) to model degradation pathways. Bootstrap sampling (n=1,000) validates mediator effects (e.g., hydrolysis vs. oxidation dominance) .
- Data Interpretation : Calculate half-life (t₁/₂) using first-order kinetics. Compare Arrhenius plots for activation energy (Ea) under varying conditions .
Q. How can researchers evaluate the role of this compound as a catalyst in cross-coupling reactions while addressing contradictory mechanistic proposals?
Methodological Answer:
- Step 1 : Use stoichiometric control experiments to isolate intermediates. For example, trapping radical species with TEMPO or detecting Pd(0) via XPS in Suzuki-Miyaura reactions .
- Step 2 : Apply isotopic labeling (e.g., deuterated substrates) to track hydrogen transfer steps. Kinetic isotope effects (KIE > 1) suggest rate-determining C-H activation .
- Conflict Resolution : If Study X proposes oxidative addition and Study Y proposes concerted metallation-deprotonation, use Eyring plots to distinguish entropy/enthalpy contributions .
Data Analysis & Theoretical Frameworks
Q. How should researchers handle missing or inconsistent spectral data for this compound derivatives?
Methodological Answer:
- Step 1 : Apply multiple imputation (e.g., MICE algorithm) for missing NMR peaks, assuming data is missing at random (MAR). Validate with Bayesian posterior predictive checks .
- Step 2 : Use congruence analysis to resolve spectral contradictions. For example, conflicting NOESY correlations may indicate conformational flexibility; MD simulations (AMBER) can model dynamic structures .
Q. What statistical methods are recommended for identifying mediator variables in the structure-activity relationships of this compound?
Methodological Answer:
- Step 1 : Use mediation analysis (PROCESS macro) to test if logP or hydrogen-bond capacity mediates bioactivity. Bootstrap CIs (95%) confirm indirect effects .
- Step 2 : Apply latent variable modeling (LISREL) to disentangle collinear predictors (e.g., steric bulk vs. electronic effects). Confirmatory factor analysis (CFA) validates measurement models .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
Methodological Answer:
- Step 1 : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed SI with raw chromatograms, reaction monitoring data, and spectrometer calibration logs .
- Step 2 : Use open-source tools (e.g., ChemAxon, RDKit) for reaction standardization. Collaborative platforms (e.g., OSF) enable third-party protocol validation .
Q. What strategies mitigate bias in biological assays involving this compound?
Methodological Answer:
- Step 1 : Implement blinded experimental workflows . For example, encode compound vials to prevent observer bias in IC₅₀ determinations .
- Step 2 : Use negative/positive controls (e.g., staurosporine for cytotoxicity) in every assay plate. Statistical outlier detection (Grubbs’ test) minimizes false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
